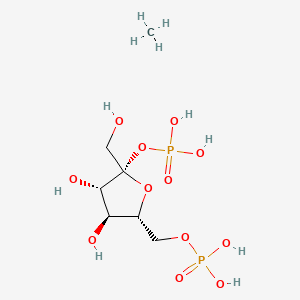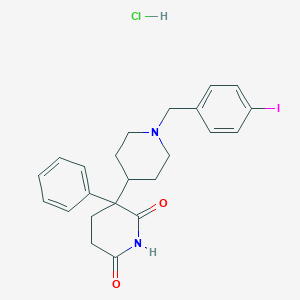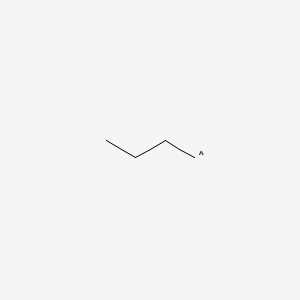
1-Butyl radical
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The 1-butyl radical is an organic compound with the molecular formula C₄H₉. It is a type of alkyl radical derived from butane, where one hydrogen atom is removed, resulting in an unpaired electron on the first carbon atom. This radical is highly reactive due to the presence of the unpaired electron, making it a significant intermediate in various chemical reactions.
Synthetic Routes and Reaction Conditions:
Photolysis of Butyl Halides: One common method to generate 1-butyl radicals is through the photolysis of butyl halides, such as 1-bromobutane, under ultraviolet light. The reaction proceeds as follows: [ \text{C₄H₉Br} \xrightarrow{\text{UV light}} \text{C₄H₉}^\bullet + \text{Br}^\bullet ]
Thermal Decomposition: Another method involves the thermal decomposition of butyl peroxides. When heated, these peroxides decompose to form 1-butyl radicals and other by-products.
Industrial Production Methods: Industrial production of 1-butyl radicals typically involves large-scale photolysis or thermal decomposition processes, where butyl halides or peroxides are subjected to controlled conditions to ensure efficient radical generation.
Types of Reactions:
Oxidation: 1-butyl radicals can react with molecular oxygen to form butyl peroxides. This reaction is significant in combustion processes. [ \text{C₄H₉}^\bullet + \text{O₂} \rightarrow \text{C₄H₉O₂}^\bullet ]
Substitution: The radical can undergo substitution reactions with halogens, such as chlorine or bromine, to form butyl halides. [ \text{C₄H₉}^\bullet + \text{Cl₂} \rightarrow \text{C₄H₉Cl} + \text{Cl}^\bullet ]
Common Reagents and Conditions:
Oxidation: Molecular oxygen (O₂) under ambient conditions.
Substitution: Halogens (Cl₂, Br₂) under controlled temperature and pressure.
Major Products:
Oxidation: Butyl peroxides.
Substitution: Butyl halides.
Wissenschaftliche Forschungsanwendungen
1-butyl radicals have diverse applications in scientific research:
Chemistry: They are used as intermediates in organic synthesis, particularly in the formation of complex molecules through radical reactions.
Biology: In biological studies, 1-butyl radicals are used to understand radical-induced damage in biomolecules and the mechanisms of radical scavenging by antioxidants.
Medicine: Research into the effects of radicals on human health, including their role in oxidative stress and related diseases, often involves 1-butyl radicals.
Industry: In the polymer industry, 1-butyl radicals are used in radical polymerization processes to create various polymeric materials.
Wirkmechanismus
The reactivity of 1-butyl radicals is primarily due to the presence of the unpaired electron. This electron can interact with other molecules, leading to various chemical transformations. The radical can:
Abstract Hydrogen Atoms: From other molecules, leading to the formation of new radicals.
Add to Double Bonds: Resulting in the formation of new carbon-carbon bonds.
React with Oxygen: Forming peroxides, which are crucial intermediates in combustion and oxidation processes.
Vergleich Mit ähnlichen Verbindungen
2-butyl radical: Another isomer of the butyl radical with the unpaired electron on the second carbon atom.
tert-butyl radical: A tertiary radical with the unpaired electron on a carbon atom bonded to three other carbon atoms.
Uniqueness of 1-butyl radical:
Reactivity: The this compound is more reactive than its isomers due to the primary carbon’s higher tendency to participate in radical reactions.
Applications: Its unique reactivity makes it particularly useful in synthetic organic chemistry and industrial applications.
Eigenschaften
| ...Not infrequently intentional butane inhalation results in high morbidity and mortality. A fatal outcome of butane abuse can be caused by asphyxia, cardiac arrhythmia or trauma. The reported number of cases in which death was the consequence of pure butane inhalation is limited, and in most cases a mixture of propellants was involved. This report covers two cases of sudden death due to the sniffing of a cigarette lighter refill containing butane. Autopsy was followed by toxicological, pathohistological and immunohistochemical analysis. Butane gas was confirmed in samples of blood, urine, brain and lungs... Histology showed almost identical changes in the lungs and heart in both cases. The morphology of heart damage on standard H/E stains was of special interest because it displayed all the characteristics of chronic and acute myocardial hypoxia found in the absence of atherosclerotic heart disease. In order to confirm early cardiac death caused by asphyxia due to butane inhalation a panel of immunohistochemical agents was used... | |
CAS-Nummer |
2492-36-6 |
Molekularformel |
C4H9 |
Molekulargewicht |
57.11 g/mol |
IUPAC-Name |
butane |
InChI |
InChI=1S/C4H9/c1-3-4-2/h1,3-4H2,2H3 |
InChI-Schlüssel |
WPWHSFAFEBZWBB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC[CH2] |
Siedepunkt |
31.1 °F at 760 mmHg (NTP, 1992) -0.50 °C -0.5 °C 31 °F |
Color/Form |
Colorless gas [Note: Shipped as a liquefied compressed gas. A liquid below 31 degrees F] |
Dichte |
0.6 at 32 °F (USCG, 1999) - Less dense than water; will float 0.573 g/cu cm at 25 °C (p>1 atm) Liquid density (at saturation pressure; 15.6 °C), kg/cu m: 583.0 /from table/ Relative density (water = 1): 0.6 0.6 at 32 °F 0.6 (Liquid at 31 °F) 2.11(relative gas density) |
Flammpunkt |
-76 °F (NTP, 1992) -60 °C Gas: -76 °F (-60 °C) (Closed cup) -76 °F NA (Gas) |
melting_point |
-217.1 °F (NTP, 1992) -138.3 °C -138 °C -217 °F |
Physikalische Beschreibung |
Butane is a colorless gas with a faint petroleum-like odor. For transportation it may be stenched. It is shipped as a liquefied gas under its vapor pressure. Contact with the liquid can cause frostbite. It is easily ignited. Its vapors are heavier than air. Any leak can be either liquid or vapor. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket. It is used as a fuel, an aerosol propellant, in cigarette lighters, and to make other chemicals. Gas or Vapor, Liquid; Liquid; NKRA; Gas or Vapor Colourless gas or liquid with mild, characteristic odour Colorless gas with a gasoline-like or natural gas odor; Note: Shipped as a liquefied compressed gas. A liquid below 31 degrees F; [NIOSH] Vapor density = 2.07 (heavier than air); [HSDB] ODOURLESS COLOURLESS COMPRESSED LIQUEFIED GAS. Colorless gas with a gasoline-like or natural gas odor. Colorless gas with a gasoline-like or natural gas odor. [Note: Shipped as a liquefied compressed gas. A liquid below 31 °F.] |
Verwandte CAS-Nummern |
36788-85-9 83602-47-5 9021-92-5 9003-29-6 72317-18-1 |
Löslichkeit |
61 mg/L at 68 °F (NTP, 1992) In water, 61.2 mg/L at 25 °C Very soluble in ethanol, ethyl ether, chloroform Solubility in water, g/100ml at 20 °C: 0.0061 Slight |
Dampfdichte |
2.046 (NTP, 1992) - Heavier than air; will sink (Relative to Air) 2.046 (Air = 1) Relative vapor density (air = 1): 2.1 2.11 |
Dampfdruck |
760 mmHg at 31.1 °F ; 1823 mmHg at 77 °F (NTP, 1992) 1820 mm Hg at 25 °C Vapor pressure, kPa at 21.1 °C: 213.7 2.05 atm |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-butan-2-yl-3-[[2-(2,3-dimethyloxiran-2-yl)-6,8-dimethyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-hydroxymethylidene]-1-methylpyrrolidine-2,4-dione](/img/structure/B10814716.png)
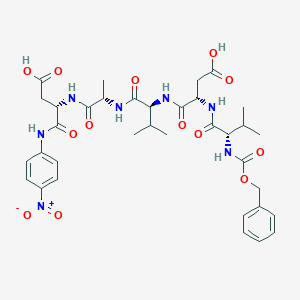
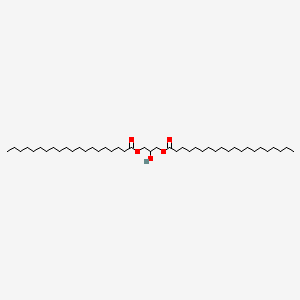
![N-[1-cyano-2-[2-fluoro-4-(1-methyl-2-oxo-3H-indol-6-yl)phenyl]ethyl]-2-azabicyclo[2.2.1]heptane-3-carboxamide](/img/structure/B10814729.png)
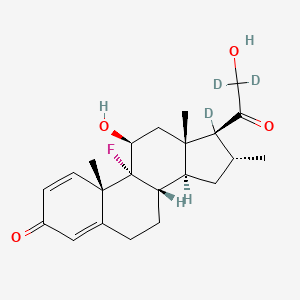
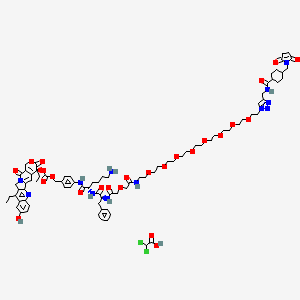

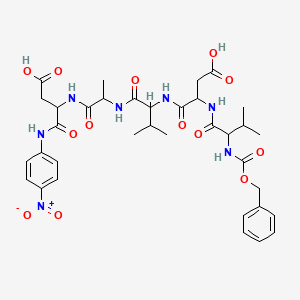
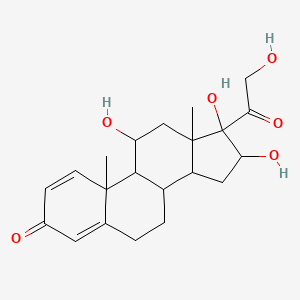
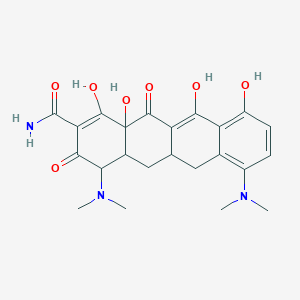
![2-[4-[6-amino-2-[[4-[[3-(cyclohexylamino)propylamino]methyl]cyclohexyl]methylamino]pyrimidin-4-yl]piperazin-1-yl]ethylphosphonic acid;methane](/img/structure/B10814776.png)
![sodium;(2S,3S,4S,5R,6S)-6-[[(8R,9S,13S,14S,16R,17R)-16,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid;hydride](/img/structure/B10814779.png)
